molecular formula C15H15NO B262182 N,4-dimethyl-N-phenylbenzamide

N,4-dimethyl-N-phenylbenzamide

Cat. No. B262182
M. Wt: 225.28 g/mol
InChI Key: JMKWPRLEPOROQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-dimethyl-N-phenylbenzamide, also known as DPNB, is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. DPNB has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N,4-dimethyl-N-phenylbenzamide has been extensively used in scientific research due to its unique properties. It has been used as a model compound for studying the mechanism of action of various drugs, including analgesics and anti-inflammatory agents. N,4-dimethyl-N-phenylbenzamide has also been used as a ligand in receptor binding assays to study the binding affinity of various receptors. In addition, N,4-dimethyl-N-phenylbenzamide has been used as a substrate for enzymes such as cytochrome P450, which is involved in drug metabolism.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-phenylbenzamide is not fully understood. However, it is believed that N,4-dimethyl-N-phenylbenzamide acts as an inhibitor of various enzymes, including cytochrome P450 and cyclooxygenase. N,4-dimethyl-N-phenylbenzamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N,4-dimethyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models. N,4-dimethyl-N-phenylbenzamide has also been shown to have anticonvulsant and antipsychotic effects. In addition, N,4-dimethyl-N-phenylbenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N,4-dimethyl-N-phenylbenzamide has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. N,4-dimethyl-N-phenylbenzamide is also relatively inexpensive compared to other research compounds. However, N,4-dimethyl-N-phenylbenzamide has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, N,4-dimethyl-N-phenylbenzamide has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N,4-dimethyl-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods to improve the yield of N,4-dimethyl-N-phenylbenzamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N,4-dimethyl-N-phenylbenzamide in vivo. In addition, N,4-dimethyl-N-phenylbenzamide can be used as a starting point for the development of novel drugs with improved potency and selectivity. Finally, N,4-dimethyl-N-phenylbenzamide can be used as a tool to study the role of various enzymes and receptors in disease pathology.

Synthesis Methods

N,4-dimethyl-N-phenylbenzamide can be synthesized using a variety of methods, including the reaction of N-phenylbenzamide with dimethyl sulfate in the presence of a base, or the reaction of N-phenylbenzamide with dimethyl carbonate and a catalyst. The yield of N,4-dimethyl-N-phenylbenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

properties

Product Name

N,4-dimethyl-N-phenylbenzamide

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N,4-dimethyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NO/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

JMKWPRLEPOROQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.